solubility of 3-Ethylaminoacrylic acid ethyl ester in polar and non-polar solvents
solubility of 3-Ethylaminoacrylic acid ethyl ester in polar and non-polar solvents
Thermodynamic Solubility Profiling of 3-Ethylaminoacrylic Acid Ethyl Ester: A Technical Guide for API Impurity Management
Executive Overview
In the rigorous landscape of pharmaceutical development, the precise physicochemical characterization of synthetic intermediates and impurities is non-negotiable. 3-Ethylaminoacrylic acid ethyl ester (CAS 55330-56-8), systematically known as ethyl 3-(ethylamino)prop-2-enoate, is a critical molecule in this domain[1]. It is frequently encountered as a synthetic building block and a highly monitored byproduct, specifically identified as Ancitabine Impurity 3[2] and Paliperidone Impurity 83[3][4].
As a Senior Application Scientist, I approach impurity management not as a simple analytical exercise, but as a thermodynamic puzzle. Understanding the solubility of this compound across polar and non-polar solvents is essential for designing robust crystallization processes, developing liquid-liquid extraction protocols, and ensuring API (Active Pharmaceutical Ingredient) purity. This whitepaper dissects the molecular causality behind its solvation behavior and establishes self-validating experimental workflows for empirical quantification.
Molecular Causality: The "Push-Pull" Enamine System
To predict how 3-Ethylaminoacrylic acid ethyl ester behaves in solution, we must first analyze its structural thermodynamics. The molecule (C₇H₁₃NO₂, MW: 143.18 g/mol ) features a classic "push-pull" enamine architecture[1].
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Electronic Delocalization: The lone pair of electrons on the secondary amine nitrogen (the "push") conjugates through the alkene double bond toward the electron-withdrawing ester carbonyl (the "pull"). This creates a massive molecular dipole moment, significantly higher than what would be expected from isolated amine or ester groups.
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Hydrogen Bonding Potential: The molecule possesses both a hydrogen-bond donor (HBD) in the secondary amine (N-H) and a strong hydrogen-bond acceptor (HBA) in the ester carbonyl (C=O).
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Lipophilicity: The presence of two ethyl chains imparts a distinct hydrophobic character, reflected in its calculated LogP of approximately 1.06[1].
The Causality of Solvation: The interplay between the strong internal dipole and the lipophilic ethyl tails dictates its solubility. The compound will actively seek solvents that can accommodate its dipole (favoring polar aprotic solvents) while resisting solvents whose cohesive energy networks are too tightly bound to be disrupted by its hydrophobic tails (such as pure water).
Solvation Thermodynamics Across Solvent Classes
Based on the molecular framework, we can establish a predictive thermodynamic matrix for its solubility.
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Polar Protic Solvents (e.g., Methanol, Water): While technical databases list the compound as "soluble" in water[1], practical pharmaceutical solubility is highly concentration-dependent. Water's tight hydrogen-bond network resists disruption by the compound's ethyl groups, leading to moderate aqueous solubility. Conversely, lower alcohols like methanol easily accommodate the lipophilic tails while satisfying the HBD/HBA requirements, resulting in high solubility.
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Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents represent the optimal thermodynamic environment. The strong dipole of the enamine system aligns perfectly with the macroscopic dipole of solvents like DMSO. Because there is no solvent H-bond network to disrupt, the energetic penalty for cavity formation is low, yielding maximum solubility.
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Non-Polar Solvents (e.g., Hexane, Toluene): In aliphatic hydrocarbons (hexane), solubility is severely limited. The weak Van der Waals forces of the solvent cannot overcome the strong intermolecular dipole-dipole interactions present in the pure solid crystal lattice of the enamine.
Quantitative Data Synthesis: Predictive Solubility Matrix
Table 1: Thermodynamic solvation mechanisms and predicted equilibrium solubility ranges at 25°C.
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Dominant Solvation Mechanism | Predicted Solubility Range |
| Polar Protic | Water | 80.1 | H-bond donation/acceptance; hindered by hydrophobic cavity penalty. | 1 - 10 mg/mL (Low) |
| Polar Protic | Methanol | 32.7 | Strong H-bonding; efficient lipophilic tail accommodation. | > 100 mg/mL (High) |
| Polar Aprotic | DMSO | 46.7 | Optimal dipole-dipole alignment; strong H-bond acceptance. | > 200 mg/mL (Very High) |
| Polar Aprotic | Acetonitrile | 37.5 | Strong dipole-dipole interactions; moderate cavity penalty. | > 100 mg/mL (High) |
| Non-Polar | Toluene | 2.38 | Pi-pi interactions; induced dipole stabilization. | 10 - 50 mg/mL (Moderate) |
| Non-Polar | Hexane | 1.89 | Weak dispersion forces; poor solid-state lattice disruption. | < 5 mg/mL (Very Low) |
Self-Validating Experimental Workflows
To transition from predictive models to empirical data, we must employ rigorous, self-validating methodologies. The industry standard for this is the . Unlike kinetic solubility assays (which often suffer from supersaturation artifacts), this protocol ensures the chemical potential of the solid phase is perfectly equated to the solute in solution.
Figure 1: Self-validating thermodynamic solubility workflow for API impurities.
Protocol 1: Isothermal Shake-Flask Method
Causality Focus: Ensuring true thermodynamic equilibrium.
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Preparation of Suspension: Add an excess amount of solid 3-Ethylaminoacrylic acid ethyl ester (e.g., 500 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.
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Causality: An excess of solid must remain visible to guarantee that the solution reaches maximum thermodynamic saturation without entirely dissolving the solid phase.
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Isothermal Incubation: Place the vials in an orbital shaker at 25.0 ± 0.1 °C, agitating at 300 RPM for 24 to 48 hours.
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Causality: Kinetic dissolution can be rapid, but achieving true thermodynamic equilibrium requires time to allow for any transient supersaturation to precipitate back out.
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Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.
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Causality: Centrifugation is strictly preferred over syringe filtration. Filtration can artificially lower the solubility value due to the adsorption of the lipophilic compound onto the filter membrane, or artificially inflate it if micro-particulates pass through the pores.
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Solid-State Verification (The Self-Validation Step): Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).
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Causality: Solvents can induce polymorphic transformations or the formation of solvates/hydrates. If the solid state changes during incubation, the measured solubility corresponds to the new crystal form, not the original API impurity.
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Protocol 2: HPLC-UV Quantification
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Supernatant Dilution: Carefully aspirate an aliquot of the clear supernatant and dilute it immediately in the mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature changes.
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Chromatographic Analysis: Inject onto a C18 Reverse Phase column. Utilize UV detection at ~280 nm.
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Causality: The conjugated enamine system provides a strong, distinct UV chromophore, allowing for highly sensitive quantification without the need for mass spectrometry in routine assays.
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Figure 2: Solvation mechanism and predicted solubility outcomes based on solvent polarity.
Strategic Implications for Drug Development
By mapping the solubility of 3-Ethylaminoacrylic acid ethyl ester, process chemists can design highly efficient anti-solvent crystallization protocols. For instance, if synthesizing Paliperidone[3], and this impurity is generated, one can leverage its high solubility in polar aprotic solvents. By crystallizing the target API from a solvent mixture where the API is insoluble but the enamine impurity remains highly soluble (e.g., a specific ratio of Acetonitrile/Water), the impurity can be quantitatively washed into the mother liquor, ensuring strict regulatory compliance for API purity.
References
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Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
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Title: ethyl 3-(ethylamino)prop-2-enoate CAS NO.55330-56-8 Source: LookChem URL: [Link]
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Title: Ancitabine Impurity 3 (Ethyl 3-(Ethylamino)Acrylate) Source: Protheragen URL: [Link]
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Title: Paliperidone Impurity 83 Source: Protheragen URL: [Link]
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Title: IUPAC-NIST Solubility Data Series Source: National Institute of Standards and Technology (NIST) URL: [Link]
